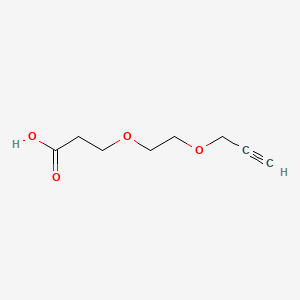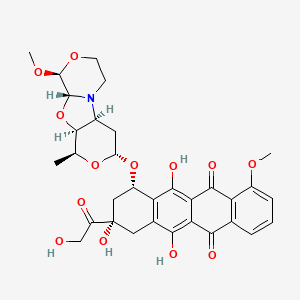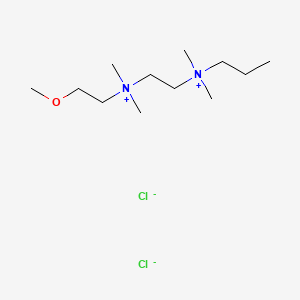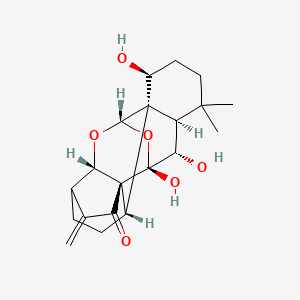
Propargyl-PEG2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG2-acid is a heterobifunctional, PEGylated crosslinker. It features a carboxylic acid at one end and a propargyl group at the other for reaction with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis Analysis
Propargyl-PEG2-acid can be synthesized by modifying the carboxyl group of a bifunctional PEG into a propargyl . Then, carboxyl, mercapto, or hydrazide groups can be introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .Molecular Structure Analysis
The molecular formula of Propargyl-PEG2-acid is C8H12O4 . It has a molecular weight of 172.18 g/mol . The compound contains two PEG units to help improve solubility .Chemical Reactions Analysis
Propargyl-PEG2-acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a class of reactions known as “click chemistry”, which are characterized by their efficiency and versatility .Physical And Chemical Properties Analysis
Propargyl-PEG2-acid has a molecular weight of 172.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 172.07355886 g/mol . Its topological polar surface area is 55.8 Ų .Scientific Research Applications
Bioconjugation
Propargyl-PEG2-acid can be used for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is commonly used in drug delivery systems, biosensors, and diagnostic tools.
Building Block for Synthesis of Small Molecules
This compound can serve as a building block for the synthesis of small molecules . Small molecules play crucial roles in the treatment of diseases, as they can modulate biological processes at the molecular level.
Conjugates of Small Molecules and/or Biomolecules
Propargyl-PEG2-acid can be used to create conjugates of small molecules and/or biomolecules . These conjugates can be used in various fields such as drug delivery, diagnostics, and therapeutics.
Tool Compounds for Chemical Biology
This compound can be used to create tool compounds for chemical biology . These tool compounds can help researchers study biological systems and understand the underlying mechanisms of life.
Medicinal Chemistry
Propargyl-PEG2-acid can be used in medicinal chemistry . It can be used to design and synthesize new drugs, contributing to the development of new treatments for various diseases.
Protein Degradation
One of the applications of Propargyl-PEG2-acid is its synthetic incorporation into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This approach is used to remove unwanted proteins from cells, which is beneficial in the treatment of diseases like cancer.
Future Directions
Propargyl-PEG2-acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This suggests that Propargyl-PEG2-acid could have a wide range of applications in the field of medicinal chemistry and drug development .
properties
IUPAC Name |
3-(2-prop-2-ynoxyethoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHATPXNWOQKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG2-acid | |
CAS RN |
1859379-85-3 |
Source


|
| Record name | 3-[2-(prop-2-yn-1-yloxy)ethoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)







